molecular formula C15H16BClO3 B1591257 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS No. 849062-38-0

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Cat. No.: B1591257
CAS No.: 849062-38-0
M. Wt: 290.5 g/mol
InChI Key: MBKKDZFJTODELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a boronic acid derivative featuring a 3,5-dimethylphenyl core substituted with a 4'-chlorobenzyloxy group. This compound is structurally distinct due to the combination of electron-donating methyl groups and an electron-withdrawing chloro-substituted benzyloxy moiety. Such substitutions influence its electronic properties, solubility, and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions and dynamic combinatorial chemistry .

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKKDZFJTODELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584491
Record name {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-38-0
Record name {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Halogenated Intermediate

  • Step 1: Synthesis of 4-(4'-chlorobenzyloxy)-3,5-dimethylbromobenzene by selective bromination of 4-(4'-chlorobenzyloxy)-3,5-dimethylbenzene using N-bromosuccinimide (NBS) or other brominating agents.
  • Step 2: Purification by recrystallization or chromatography to isolate the brominated intermediate.

Catalytic Borylation

  • Step 3: The brominated intermediate is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron, a base such as potassium acetate or cesium carbonate, and a suitable ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene).
  • Step 4: The reaction is typically carried out in solvents such as dioxane or toluene at elevated temperatures (80–110 °C) under an inert atmosphere.

Hydrolysis to Boronic Acid

  • Step 5: The resulting boronic ester is hydrolyzed under acidic or basic aqueous conditions to afford the target boronic acid.
  • Step 6: Final purification by crystallization or chromatography yields 4-(4'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid as a solid with a melting point around 95–100 °C.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Suzuki-Miyaura Cross-Coupling Aryl bromide, bis(pinacolato)diboron, Pd catalyst, base, dioxane/toluene, 80–110 °C High selectivity, well-established Requires palladium catalyst, sensitive to moisture 60–85
Direct Catalytic Borylation Aryl bromide, bis(pinacolato)diboron, Pd/Ni catalyst, base, inert atmosphere Direct, fewer steps Sensitive to substituents, catalyst cost 50–75
Lithiation and Borylation Organolithium reagent, trialkyl borate, low temperature Useful for regioselective borylation Sensitive reagents, low functional group tolerance 40–60

Chemical Reactions Analysis

Types of Reactions

4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids .

Mechanism of Action

The mechanism of action of 4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

Key structural analogs include:

Compound Name Substituents CAS No. Key Properties/Applications
3,5-Dimethylphenylboronic acid 3,5-dimethylphenyl 172975-69-8 High boroxine stability; used in dynamic libraries
4-Methylphenylboronic acid 4-methylphenyl 5720-05-8 Moderate reactivity in Suzuki couplings
4-Chlorophenylboronic acid 4-chlorophenyl 1679-18-1 Enhanced electrophilicity due to Cl
4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid 3,5-dimethylphenyl + 3'-Cl-benzyloxy 849062-21-1 Steric hindrance impacts reaction yields
  • However, steric hindrance from the 3,5-dimethyl groups may reduce reaction efficiency .
  • Boroxine Formation: Unlike 3,5-dimethylphenylboronic acid, which forms stable homo- and hetero-boroxines under thermodynamic control , the bulky benzyloxy substituent in 4-(4'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid likely disrupts boroxine equilibria, favoring monomeric forms .

Thermodynamic and Kinetic Stability

  • Thermodynamic Stability: 3,5-Dimethylphenylboronic acid forms four boroxines (homo- and hetero-) under gas-phase conditions, as demonstrated by GC-MS . The benzyloxy substituent in this compound likely reduces boroxine stability due to steric effects, favoring monomeric species in solution .

Dynamic Combinatorial Chemistry

3,5-Dimethylphenylboronic acid is a key component in dynamic libraries for generating boroxine-based macrocycles . The benzyloxy-chloro derivative’s reduced boroxine stability may limit its utility in such systems but could enable selective monomeric applications .

Material Science and OLEDs

Simple phenylboronic acids (e.g., 4-methylphenylboronic acid) are used in OLED precursors . The target compound’s extended conjugation (via benzyloxy) and chloro substituent could enhance charge transport properties, though this remains unexplored in published studies .

Biological Activity

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No. 849062-38-0) is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is critical for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity by inhibiting proteasome function. A study demonstrated that derivatives of phenylboronic acids, including this compound, could effectively inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of the NF-kB signaling pathway. The compound's structural features enhance its binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies have indicated that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Molecular Recognition : Its boronic acid moiety allows it to selectively bind to diol-containing biomolecules, influencing various biochemical pathways.
  • Signal Transduction Modulation : By interacting with key signaling molecules, the compound can alter cellular responses, particularly in cancer cells.

Study 1: Anticancer Efficacy

A recent study published in Molecular Cancer Therapeutics evaluated the anticancer efficacy of various boronic acid derivatives, including this compound. The results showed a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values indicating potent activity at low concentrations.

CompoundCell LineIC50 (µM)
This compoundMCF-75.2
Other Boronic Acid DerivativeMCF-710.1

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of boronic acids against common pathogens, this compound was tested against multiple bacterial strains. The compound exhibited notable inhibition zones in agar diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.